4-Nitro-1-naphthylamine
Overview
Description
4-Nitro-1-naphthylamine, also known as 1-amino-4-nitronaphthalene, is an organic compound with the molecular formula C₁₀H₈N₂O₂. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a nitro group at the fourth position on the naphthalene ring. This compound is known for its distinctive golden-orange crystalline appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of naphthylamine, which is often involved in various chemical reactions due to its aromatic amine group .
Mode of Action
It’s known that nitro compounds can undergo reduction reactions, which might play a role in its interaction with its targets .
Biochemical Pathways
The γ-glutamylated 1-Naphthylamine (1NA) is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol . Enzymatic analysis showed that NpaA1 catalyzed conversion of various anilines and naphthylamine derivatives .
Pharmacokinetics
The compound’s molecular weight of 18818 suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It’s known that nitro compounds can be reduced to amines, which might have various effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 4-Nitro-1-naphthylamine can be influenced by various environmental factors. For instance, the compound’s melting point is 190-193 °C , suggesting that it’s stable under normal environmental conditions but can be affected by high temperatures.
Preparation Methods
4-Nitro-1-naphthylamine can be synthesized through several methods:
Nitration of α-naphthylamine: This involves the nitration of α-naphthylamine using nitric acid and sulfuric acid to introduce the nitro group at the fourth position.
Reduction of 4-nitro-1-nitronaphthalene: This method involves the reduction of 4-nitro-1-nitronaphthalene using reducing agents such as iron and hydrochloric acid.
Reaction of 4-chloro-1-nitronaphthalene with ammonia: This method involves the reaction of 4-chloro-1-nitronaphthalene with ammonia to replace the chlorine atom with an amino group.
Chemical Reactions Analysis
4-Nitro-1-naphthylamine undergoes various chemical reactions, including:
Scientific Research Applications
4-Nitro-1-naphthylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a substrate in various biochemical assays.
Industry: It is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Comparison with Similar Compounds
4-Nitro-1-naphthylamine can be compared with similar compounds such as:
1-Nitronaphthalene: Unlike this compound, 1-nitronaphthalene lacks an amino group, making it less reactive in nucleophilic substitution reactions.
4-Nitro-2-naphthylamine: This compound has the nitro group at the fourth position but the amino group at the second position, leading to different reactivity and applications.
1,4-Dinitronaphthalene: This compound has two nitro groups at the first and fourth positions, making it more reactive in reduction reactions compared to this compound.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPJPRYNQHAOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228263 | |
Record name | 1-Naphthylamine, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-34-1 | |
Record name | 1-Amino-4-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylamine, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-1-naphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthylamine, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Nitro-1-naphthylamine?
A1: this compound consists of a naphthalene ring system with a nitro group (-NO2) substituted at the 4th position and an amino group (-NH2) at the 1st position. [, ]
Q2: What is the primary use of this compound in scientific research?
A2: this compound serves as a precursor for the synthesis of N-acetyl-4-nitro-1-naphthylamine. [] This derivative has shown significant potential as a spectral sensitizer for photosensitive polymers, particularly poly(vinyl cinnamate), which is important in photoresist technologies. [, , ]
Q3: Has this compound been investigated for its biological activity?
A4: While not directly explored in the provided research, this compound serves as a building block for thiazolidinone derivatives with potential antimicrobial properties. [] Researchers found that incorporating the nitro and naphthylamine groups into the thiazolidinone structure yielded compounds exhibiting activity against various bacterial and fungal strains. [] This finding suggests that this compound itself might possess inherent biological activity, but further research is needed to confirm this hypothesis.
Q4: Are there any studies on the excited-state dynamics of this compound?
A5: Yes, research using femtosecond fluorescence up-conversion and transient absorption techniques has investigated the excited-state dynamics of this compound in various solvents. [] The studies revealed that the molecule undergoes ultrafast fluorescence decay, indicating highly efficient S1 decay channels. [] Interestingly, the excited-state evolution showed strong solvent dependence, with different decay pathways observed in polar and nonpolar solvents. []
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